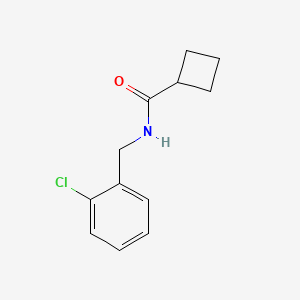

![molecular formula C14H15ClN2OS2 B4626235 5-[2-chloro-3-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626235.png)

5-[2-chloro-3-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of rhodanine or thiazolidine-2,4-dione derivatives with aldehydes or ketones, utilizing catalysts and specific conditions to achieve the desired benzylidene linkage and thioxo-thiazolidinone framework (Stanovnik et al., 2002). Microwave-assisted synthesis is another approach, highlighting the versatility and efficiency in synthesizing these compounds (Zidar et al., 2009).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy play crucial roles in elucidating the molecular structure of thiazolidinone derivatives. These techniques confirm the configuration of the thiazolidinone ring and the substituent positions, providing insight into the planarity and stereochemistry of the compounds (Khelloul et al., 2016).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, including with amines and hydrazines, to yield a range of products such as dihydropyridine derivatives and imidazolidinones. These reactions demonstrate the reactivity of the thiazolidinone core and its utility in synthesizing diverse medicinal compounds (Stanovnik et al., 2002).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility and melting points, are influenced by the nature of the substituents on the thiazolidinone core. These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are key to understanding the interactions of thiazolidinone derivatives with biological targets. Proton tautomerism and stereoisomerism are notable features, affecting the binding affinity and mechanism of action of these compounds in biological systems (Pyrih et al., 2023).

Applications De Recherche Scientifique

Synthesis and Derivative Development

- Synthetic Pathways : Research has focused on developing efficient synthetic pathways for creating derivatives of thiazolidin-4-one compounds, which are valuable in synthesizing a broad range of heterocyclic compounds with potential biological activities. For instance, studies describe the synthesis of 1,4-dihydropyridine derivatives and their reactions with primary amines, demonstrating the versatility of these compounds in organic synthesis (Stanovnik et al., 2002).

Antimicrobial Activity

- Antimicrobial Properties : Compounds structurally similar to the query have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The research underscores the potential of thiazolidin-4-one derivatives as promising agents for treating infections, especially those caused by drug-resistant microorganisms (Vicini et al., 2006).

Materials Science Applications

- Photocatalytic Decolorization : Investigations into the photocatalytic properties of thiazolidin-4-one derivatives have revealed their effectiveness in decolorizing dyes under specific conditions, suggesting applications in environmental remediation and wastewater treatment (Montazerozohori & Hosseini Pour, 2014).

Pharmacological Potential

- Anticancer Activity : Some studies have explored the potential anticancer properties of thiazolidin-4-one derivatives, highlighting the importance of the 4-thiazolidinone ring in medicinal chemistry for its broad biological activities. Research into specific derivatives has indicated moderate cytotoxic activities against human cancer cell lines, suggesting a pathway for developing new anticancer agents (Mabkhot et al., 2019).

Mechanistic Insights and Material Properties

- Supramolecular Structures : The study of the hydrogen-bonded structures and supramolecular arrangements of thiazolidin-4-one derivatives provides insights into their chemical behavior and potential applications in designing materials with specific properties (Delgado et al., 2005).

Corrosion Inhibition

- Corrosion Inhibitors : Benzothiazole derivatives, closely related to the query compound, have been investigated for their corrosion inhibiting effects on steel in acidic solutions. These studies demonstrate the compounds' potential in industrial applications to protect metals from corrosion (Hu et al., 2016).

Propriétés

IUPAC Name |

(5Z)-5-[[2-chloro-3-(dimethylamino)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS2/c1-4-17-13(18)11(20-14(17)19)8-9-6-5-7-10(12(9)15)16(2)3/h5-8H,4H2,1-3H3/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMARMHHQHHIFIS-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=C(C(=CC=C2)N(C)C)Cl)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=C(C(=CC=C2)N(C)C)Cl)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-Chloro-3-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)

![N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4626174.png)

![2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4626180.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)

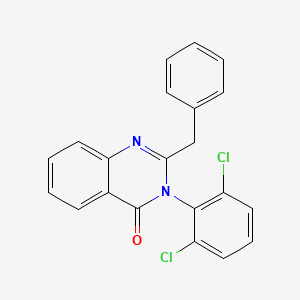

![4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626196.png)

![1-(4-fluorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B4626198.png)

![3,4-dimethyl-6-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4626204.png)

![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)

![3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4626219.png)

![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)

![{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4626222.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4626230.png)